5-[(4-methylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one 5-[(4-methylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20067080
InChI: InChI=1S/C17H13N3OS2/c1-10-4-6-11(7-5-10)9-20-16(21)14-13(19-17(20)22)12-3-2-8-18-15(12)23-14/h2-8H,9H2,1H3,(H,19,22)
SMILES:
Molecular Formula: C17H13N3OS2
Molecular Weight: 339.4 g/mol

5-[(4-methylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

CAS No.:

Cat. No.: VC20067080

Molecular Formula: C17H13N3OS2

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-methylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one -

Specification

Molecular Formula C17H13N3OS2
Molecular Weight 339.4 g/mol
IUPAC Name 5-[(4-methylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Standard InChI InChI=1S/C17H13N3OS2/c1-10-4-6-11(7-5-10)9-20-16(21)14-13(19-17(20)22)12-3-2-8-18-15(12)23-14/h2-8H,9H2,1H3,(H,19,22)
Standard InChI Key PWQINSVOADEXCU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=S

Introduction

5-[(4-methylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex organic compound characterized by its unique tricyclic structure, which incorporates both sulfur and nitrogen atoms. This compound belongs to the class of triazatricyclic compounds, known for their diverse biological activities and potential applications in medicinal chemistry and materials science.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves several steps, requiring precise temperature control and the use of catalysts to optimize yield and purity. Industrial applications may utilize continuous flow reactors to scale up production while maintaining quality.

Biological Activities and Mechanisms

The compound is believed to exert its biological effects through interactions with specific molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms facilitate binding to active sites of enzymes, altering their activity and leading to therapeutic effects. Potential biological activities include antimicrobial and anticancer properties.

Biological Activity Table

Biological ActivityTarget Organism/Cell LineMethod UsedKey Findings
AntimicrobialStaphylococcus aureusDisk diffusionSignificant inhibition zone observed
AntimicrobialEscherichia coliDisk diffusionStrong antimicrobial effect noted
AnticancerMCF-7 (breast cancer)MTT assayDose-dependent reduction in viability

Applications and Future Research Directions

Given its complex structure and potential biological activities, this compound is of significant interest in ongoing scientific research across various disciplines, including medicinal chemistry and organic synthesis. Further studies are needed to fully explore its therapeutic potential and to optimize its synthesis for industrial applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator